

# Ki 23057: A Technical Guide to a Novel VEGFR-2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ki 23057*

Cat. No.: *B1683903*

[Get Quote](#)

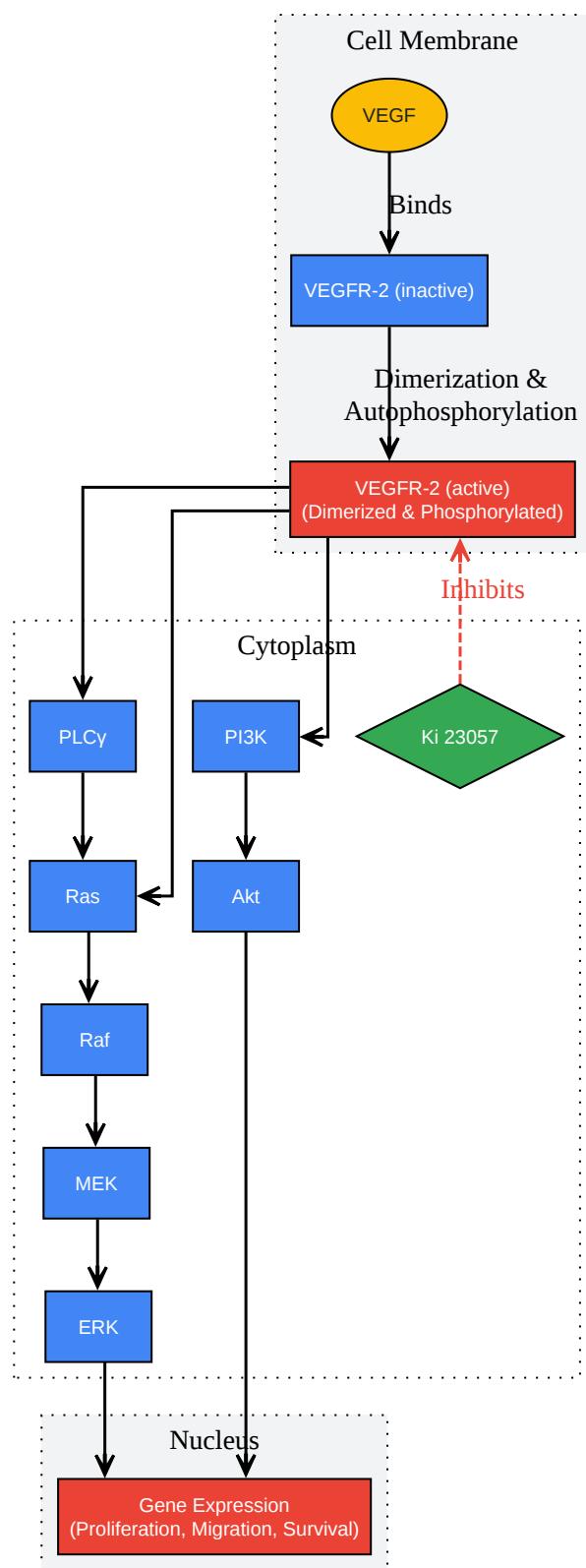
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ki 23057** is a small molecule synthetic tyrosine kinase inhibitor with potent anti-angiogenic properties. It selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation. By inhibiting the autophosphorylation of VEGFR-2, **Ki 23057** effectively blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and tube formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Ki 23057**, with a focus on its mechanism of action and preclinical efficacy in oncology models. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cancer agent.

## Chemical Structure and Physicochemical Properties

**Ki 23057** is a complex organic molecule with the molecular formula C<sub>30</sub>H<sub>35</sub>N<sub>3</sub>O<sub>4</sub>.<sup>[1]</sup> Its structure is characterized by a quinoline core linked to a substituted phenoxy and an amino-ethanol side chain.


Table 1: Physicochemical Properties of **Ki 23057**<sup>[1]</sup>

| Property          | Value                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------|
| Molecular Formula | C30H35N3O4                                                                                      |
| Molecular Weight  | 501.6 g/mol                                                                                     |
| IUPAC Name        | 2-[[2-[[4-[4-[(4-tert-butylphenyl)amino]phenoxy]-6-methoxyquinolin-7-yl]oxy]ethyl]amino]ethanol |
| CAS Number        | 516523-31-2                                                                                     |
| Synonyms          | Ki-23057, UNII-5ZH5NA7ZMF                                                                       |

## Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism of action of **Ki 23057** is the inhibition of VEGFR-2, a receptor tyrosine kinase.<sup>[2]</sup> Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis.

**Ki 23057** acts as a potent inhibitor of this initial autophosphorylation step, effectively blocking the entire signaling cascade.<sup>[2]</sup> This leads to the suppression of key cellular processes required for the formation of new blood vessels.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified VEGFR-2 signaling pathway and the inhibitory action of **Ki 23057**.

## In Vitro Biological Activity

### Inhibition of Endothelial Cell Proliferation

**Ki 23057** demonstrates potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). In cell-based assays, **Ki 23057** significantly inhibits VEGF-induced HUVEC proliferation at nanomolar concentrations.

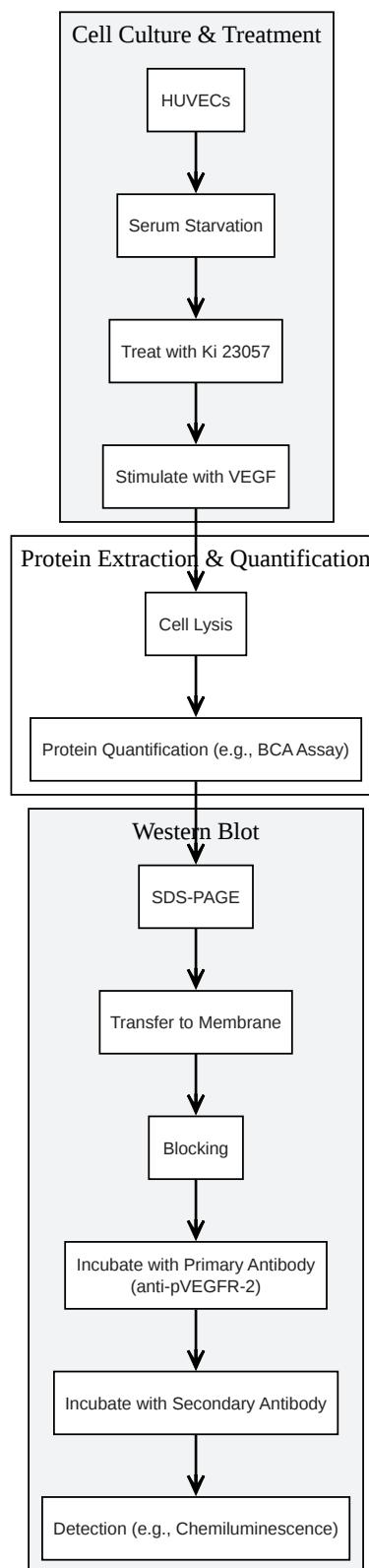
Table 2: Effect of **Ki 23057** on HUVEC Proliferation

| Compound | Concentration | % Inhibition of Proliferation |
|----------|---------------|-------------------------------|
| Ki 23057 | ≥10 nM        | Significant Inhibition        |

Data derived from a study by Sakurai et al., 2007.[\[2\]](#)

### Inhibition of Endothelial Cell Tube Formation

A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional tubular structures. **Ki 23057** effectively inhibits this process in in vitro models.


Table 3: Effect of **Ki 23057** on HUVEC Tube Formation

| Treatment                           | Average Number of Vessels/HPF (± SD) |
|-------------------------------------|--------------------------------------|
| Control (no VEGF, no Ki 23057)      | 4.50 ± 0.71                          |
| VEGF (10 ng/mL)                     | 7.94 ± 1.33                          |
| VEGF (10 ng/mL) + Ki 23057 (30 nM)  | 1.47 ± 0.37                          |
| VEGF (10 ng/mL) + Ki 23057 (300 nM) | 0.19 ± 0.16                          |

Data derived from a study by Sakurai et al., 2007.[\[2\]](#)

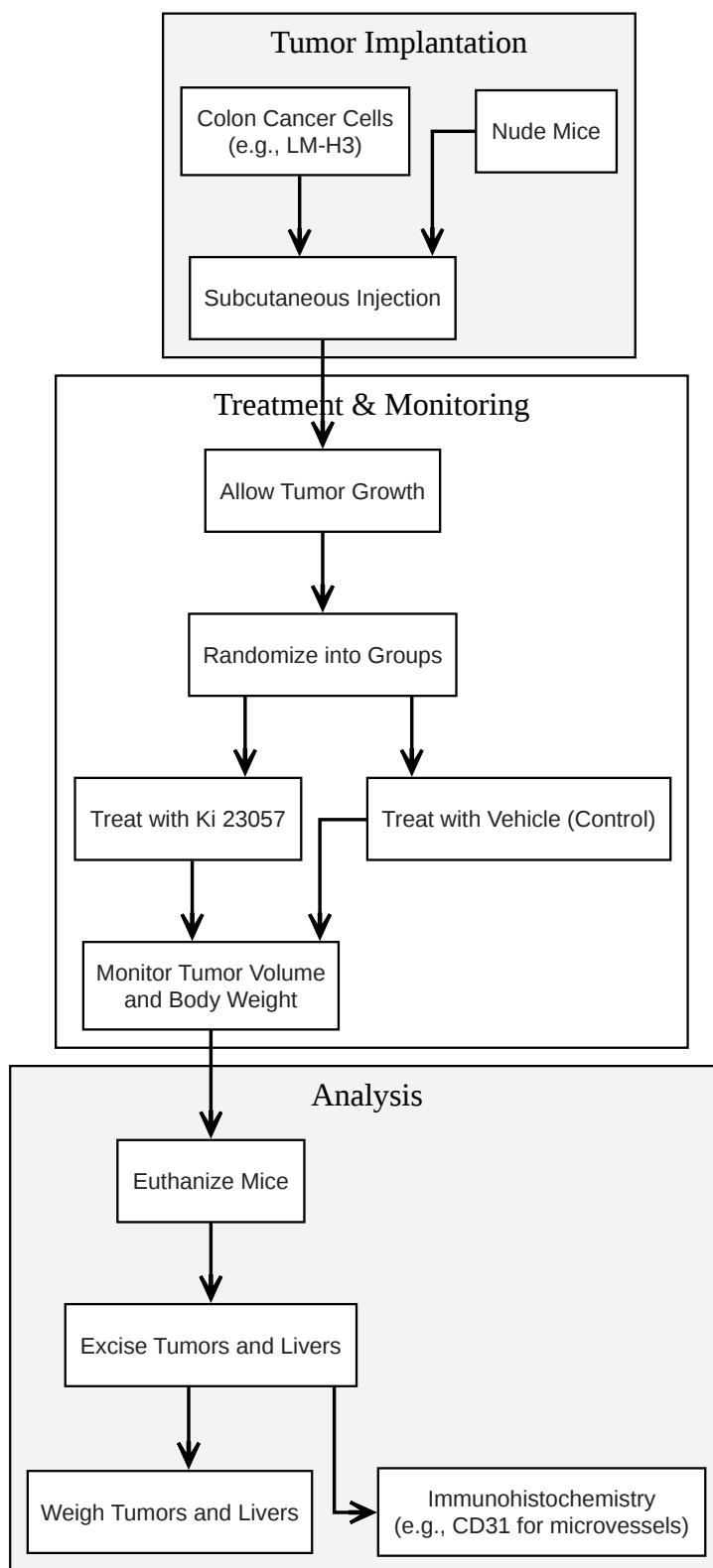
### Inhibition of VEGFR-2 Tyrosine Phosphorylation

Immunoprecipitation and Western blot analysis have confirmed that **Ki 23057** directly inhibits the tyrosine phosphorylation of VEGFR-2 in HUVECs, validating its proposed mechanism of action.[\[2\]](#)



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for assessing VEGFR-2 phosphorylation via Western blot.


## In Vivo Efficacy in a Colon Cancer Xenograft Model

The anti-tumor activity of **Ki 23057** has been evaluated in a colon cancer xenograft model using nude mice. Oral administration of **Ki 23057** resulted in a significant inhibition of tumor growth and a reduction in liver metastasis.

Table 4: In Vivo Efficacy of **Ki 23057** in a Colon Cancer Xenograft Model

| Parameter                    | Control Group | Ki 23057 Treatment Group | p-value |
|------------------------------|---------------|--------------------------|---------|
| Tumor Growth                 | -             | Significantly Inhibited  | < 0.05  |
| Liver Weight (g, mean ± SD)  | 3.73 ± 1.00   | 2.43 ± 0.52              | < 0.05  |
| Microvessel Density in Tumor | -             | Reduced                  | -       |

Data derived from a study by Sakurai et al., 2007.[[2](#)]

[Click to download full resolution via product page](#)**Figure 3:** General experimental workflow for a colon cancer xenograft model.

## Experimental Protocols

### HUVEC Proliferation Assay (MTT Assay)

- Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
- Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
- Treatment: Add varying concentrations of **Ki 23057** (prepared in low-serum medium) to the wells. Include a vehicle control (e.g., DMSO).
- Stimulation: Add VEGF (e.g., 20 ng/mL final concentration) to all wells except for the negative control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control.

### Endothelial Cell Tube Formation Assay

- Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
- Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium containing VEGF and the desired concentrations of **Ki 23057**.
- Plating: Add the HUVEC suspension to the coated wells.

- Incubation: Incubate the plate for 6-18 hours at 37°C.
- Visualization: Observe the formation of tubular structures using a microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using imaging software.

## Colon Cancer Xenograft Model

- Cell Culture: Culture a human colon cancer cell line (e.g., LM-H3, LoVo, or LS174T) under standard conditions.
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of the colon cancer cells into the flank of each mouse.
- Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomly assign the mice to treatment and control groups.
- Treatment: Administer **Ki 23057** (e.g., by oral gavage) to the treatment group and a vehicle control to the control group daily.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors and relevant organs (e.g., liver) for weighing and further analysis.
- Immunohistochemistry: Analyze tumor sections for microvessel density using an endothelial cell marker such as CD31.

## Conclusion

**Ki 23057** is a potent and selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor activity. Its ability to inhibit endothelial cell proliferation and tube formation *in vitro*, and to suppress tumor growth and metastasis *in vivo*, highlights its potential as a therapeutic agent for the treatment of solid tumors, particularly colon cancer. The data and protocols

presented in this guide provide a solid foundation for further investigation into the clinical utility of **Ki 23057**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a metastatic human colon cancer xenograft model in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ki 23057: A Technical Guide to a Novel VEGFR-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683903#chemical-structure-and-properties-of-ki-23057>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)